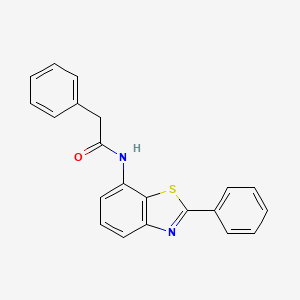![molecular formula C13H12ClN3OS B2960941 2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol CAS No. 1051366-79-0](/img/structure/B2960941.png)
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of both thieno and pyrimidine rings in its structure imparts unique chemical and biological properties.
作用機序
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse biological activities . They have been associated with inhibitory effects on various enzymes and receptors, including phosphatidylinositol-3-kinase (PI3K) .
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets, leading to changes in cellular processes . For instance, some thieno[2,3-d]pyrimidines have been found to inhibit PI3K, a key enzyme involved in cell growth and survival .
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been associated with a range of pharmacological properties such as antiviral, antioxidant, and antimalarial activities . These activities suggest that these compounds may affect multiple biochemical pathways, including those involved in viral replication, oxidative stress, and malaria parasite lifecycle.
Result of Action
Some thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxicity against cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
生化学分析
Biochemical Properties
Thienopyrimidines, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . They have been reported to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Cellular Effects
Related thienopyrimidines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thienopyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
化学反応の分析
Types of Reactions
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the compound .
科学的研究の応用
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique chemical properties.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine: Similar in structure but with different substitution patterns.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring, offering different biological activities.
Thieno[3,4-b]pyridine: Another heterocyclic compound with a different fusion pattern of the thiophene and pyridine rings.
Uniqueness
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol is unique due to its specific substitution pattern and the presence of both thieno and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS.ClH/c1-8-6-9-12(14-7-15-13(9)18-8)16-10-4-2-3-5-11(10)17;/h2-7,17H,1H3,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHCOAQFLXNMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2960860.png)

![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2960866.png)

![N'-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2960868.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2960871.png)
![2-[(1-methanesulfonylpiperidin-3-yl)oxy]-4,6-dimethylpyrimidine](/img/structure/B2960872.png)


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2960879.png)

